3-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-17-13(23-18-9)8-16-12(20)6-7-19-14(21)10-4-2-3-5-11(10)15(19)22/h2-5H,6-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSYFDIBSVOVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a novel derivative that incorporates both isoindoline and oxadiazole moieties. These structural features are associated with a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
Molecular Characteristics
- Molecular Formula : C₁₅H₁₃N₃O₃
- Molecular Weight : 285.29 g/mol
Anticancer Activity
Research has highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. A study assessed the antiproliferative effects of various oxadiazole compounds against human cancer cell lines using the MTT assay. The results indicated that compounds containing the oxadiazole ring exhibited significant cytotoxicity against several cancer types.
These findings suggest that the incorporation of oxadiazole enhances the anticancer properties of the parent compound.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The oxadiazole moiety is known for its antibacterial and antifungal activities. A comparative study demonstrated that derivatives with similar structures inhibited bacterial growth effectively.
The mechanism by which these compounds exert their biological effects is multifaceted:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in cancer cells by disrupting mitochondrial function.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity in tumor cells.
Study on Anticancer Efficacy
A recent study published in Pharmaceutical Research evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines including lung carcinoma (NCI H292) and colon carcinoma (HT29). The results indicated a strong correlation between the structural features of these compounds and their biological activity.
Study on Antimicrobial Properties
Another significant investigation focused on the antimicrobial properties of oxadiazole derivatives against various pathogens, including Staphylococcus aureus and Candida albicans. The study reported that certain derivatives exhibited potent activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole ring into the structure of 3-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide may enhance its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : The compound may act as an inhibitor of thymidylate synthase (TS), a crucial enzyme in DNA synthesis, thereby impeding cancer cell proliferation .
- Cell Line Studies : In vitro studies have shown that related compounds exhibit growth inhibition percentages ranging from moderate to high across different cancer cell lines such as HCT116 and MCF7 .
Antimicrobial Activity
The oxadiazole moiety is also associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various microbial strains:
- Spectrum of Activity : Research indicates that derivatives can exhibit stronger activity against gram-positive bacteria compared to gram-negative ones .
- Mechanism : The presence of functional groups in the oxadiazole structure may enhance membrane permeability and target specific microbial enzymes .
| Compound Name | Structure Type | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|---|
| Compound A | Oxadiazole | 0.47 | 15 (Bacillus cereus) |
| Compound B | Isoindoline | 1.4 | 12 (Staphylococcus aureus) |
| 3-(1,3-dioxoisoindolin-2-yl)-N... | Dioxo-Oxadiazole | TBD | TBD |
Case Studies
- Study on Anticancer Effects : A recent investigation into the anticancer effects of similar oxadiazole derivatives demonstrated promising results against multiple cancer cell lines, with some compounds achieving over 70% growth inhibition .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of synthesized oxadiazole derivatives using disc diffusion methods, revealing significant activity against gram-positive bacteria and moderate effects on fungi .
Chemical Reactions Analysis
2.1. Formation of the 1,3-Dioxoisoindolin-2-yl Core
-
Phthalimide-derived synthesis : A common approach involves cyclization of phthalic anhydride derivatives with amines, followed by oxidation. For example, phthalimide derivatives can undergo deprotection to yield aminoxyl intermediates, which serve as precursors for isoindolinone cores .
-
Reagents/conditions :
-
Phthalic anhydride derivatives
-
Ammonia or primary amines
-
Oxidizing agents (e.g., H₂O₂)
-
2.3. Construction of the 3-Methyl-1,2,4-Oxadiazol-5-yl Group
-
Condensation reactions : The oxadiazole ring is formed by reacting ketones with nitrile oxides or hydrazides. For example:
-
Methylation : Introduction of the methyl group at the 3-position is achieved via alkylation (e.g., iodomethane, NaH) .
2.4. Coupling of the Oxadiazole to the Propanamide
-
Nucleophilic substitution : The oxadiazole’s methyl group is attached to the propanamide’s nitrogen via reactions such as:
-
Cross-coupling : In cases requiring regioselective coupling, transition-metal catalyzed reactions (e.g., Suzuki) may be employed, though specific details for this compound are not explicitly described .
Critical Reagents and Conditions
Analytical and Structural Validation
-
Spectroscopic data :
-
Crystallography : Structural confirmation via X-ray diffraction, as seen in analogous compounds .
Challenges and Optimization
-
Regioselectivity : Ensuring the correct substitution pattern in the oxadiazole ring requires precise control of reaction conditions .
-
Hydration effects : Binding site hydration in target proteins (e.g., Keap1) may influence potency, necessitating structural adjustments .
-
Lipophilicity : Balancing permeability and solubility is critical, often achieved through methyl or cyclopropyl substitutions .
Comparison with Similar Compounds
(a) 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
- Structural Similarity : Shares the oxadiazole-propanamide backbone but replaces the phthalimide with a pyrimidine-pyrazole group.
- Synthesis: Achieved via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (47% yield) .
- Mass Data : ESI-MS m/z 342.2 [M + H]⁺.
- Key Difference : The pyrimidine-pyrazole moiety may enhance solubility compared to the hydrophobic phthalimide in the target compound.
(b) Cephalosporin Derivatives (17a, 17b)
- Structural Features :
- Synthesis : Low yields (2–8%) due to steric hindrance from the bicyclic cephalosporin core.
- Activity : Designed for antimycobacterial activity, highlighting the role of oxadiazole in enhancing target engagement .
Phthalimide-Containing Analogs
(a) 3-Chloro-N-phenyl-phthalimide
- Structural Similarity : Shares the phthalimide core but lacks the oxadiazole-propanamide chain.
- Applications: Used as a monomer for polyimide synthesis, emphasizing the phthalimide’s thermal stability .
- Key Difference : The absence of the oxadiazole-propanamide linker limits its biological applicability compared to the target compound.
Oxadiazole Derivatives with Varied Substituents
(a) N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
- Structural Features : Incorporates a trifluoromethylphenyl group on the oxadiazole.
(b) CB2-Selective N-Aryl-Oxadiazolyl-Propanamides (6a–6e)
- Structural Similarity : Propanamide-linked oxadiazoles with diverse aryl groups (e.g., nitrophenyl, fluoropyridinyl).
- Synthesis : Yields >40% via optimized coupling reactions, demonstrating robustness of oxadiazole-propanamide synthesis .
- Activity: Selective cannabinoid receptor CB2 binding (e.g., 6d with Kᵢ = 12 nM), underscoring substituent-driven selectivity .
Comparative Data Table
Key Insights
- Structural Optimization : The target compound’s phthalimide-oxadiazole hybrid balances hydrophobicity (phthalimide) and metabolic stability (oxadiazole), unlike analogs with purely aromatic or polar groups.
- Synthetic Challenges : Low yields in cephalosporin analogs (e.g., 2–8% ) contrast with higher yields in simpler oxadiazole-propanamides (e.g., 47% ), emphasizing the impact of molecular complexity.
- Biological Relevance : Oxadiazole substituents (e.g., methyl in the target compound vs. CF₃ in ) critically influence target selectivity and pharmacokinetics.
Preparation Methods
Phthalimide Alkylation with 3-Chloropropanoyl Chloride
Phthalimide (1 ) reacts with 3-chloropropanoyl chloride (2 ) in dichloromethane (DCM) using triethylamine as a base, yielding 3-(1,3-dioxoisoindolin-2-yl)propanoyl chloride (3 ) after 6 hours at 25°C. Key parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine (2.5 eq) | |
| Reaction Time | 6–8 hours | |
| Yield | 68–72% |
Mechanistic Insight : Nucleophilic attack by phthalimide’s nitrogen on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride, followed by chloride elimination.
Alternative Route via Phthalic Anhydride Fusion
Fusion of phthalic anhydride (4 ) with β-alanine (5 ) at 140–155°C produces 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (6 ), subsequently converted to acid chloride 3 using thionyl chloride (SOCl₂):
$$
\text{Phthalic anhydride} + \beta\text{-alanine} \xrightarrow{\Delta} \text{3-(1,3-dioxoisoindolin-2-yl)propanoic acid} \xrightarrow{\text{SOCl}_2} \text{3}
$$
Characterization Data :
- IR (KBr) : 1770 cm⁻¹ (phthalimide C=O), 1707 cm⁻¹ (amide C=O).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.90 (m, 4H, phthalimide), 3.72 (t, 2H, CH₂CO), 2.65 (t, 2H, CH₂N).
Preparation of 3-Methyl-1,2,4-Oxadiazole-5-Methylamine
Amidoxime Formation
Methyl cyanoacetate (7 ) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 4 hours, yielding methyl N-hydroxyacetimidate (8 ):
$$
\text{NC-CH₂-COOMe} + \text{NH}_2\text{OH·HCl} \rightarrow \text{HON=C-CH₂-COOMe}
$$
Cyclization to Oxadiazole
Compound 8 undergoes cyclization with acetic anhydride at 120°C for 2 hours, forming 5-(methoxycarbonyl)-3-methyl-1,2,4-oxadiazole (9 ). Subsequent hydrolysis with NaOH yields 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (10 ), reduced to 3-methyl-1,2,4-oxadiazole-5-methylamine (11 ) via Curtius rearrangement:
$$
\text{9} \xrightarrow{\text{NaOH}} \text{10} \xrightarrow{\text{SOCl}2, \text{NH}3} \text{11}
$$
Optimization Challenges :
- Low yields (22–30%) due to poor solubility of intermediates in DCM.
- Byproduct formation necessitates flash chromatography (DCM/MeOH = 10:1).
Amide Coupling Strategies
Schotten-Baumann Reaction
3-(1,3-Dioxoisoindolin-2-yl)propanoyl chloride (3 ) reacts with 3-methyl-1,2,4-oxadiazole-5-methylamine (11 ) in a biphasic system (DCM/water) with NaHCO₃, yielding the target compound (12 ) after 3 hours:
$$
\text{3} + \text{11} \xrightarrow{\text{NaHCO}_3} \text{12}
$$
| Condition | Value | Source |
|---|---|---|
| Solvent | DCM/H₂O (2:1) | |
| Temperature | 0–5°C | |
| Yield | 65–70% |
Carbodiimide-Mediated Coupling
Using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DCM improves yields to 75%:
$$
\text{3} + \text{11} \xrightarrow{\text{DCC/HOBt}} \text{12}
$$
Advantages :
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.85–7.90 (m, 4H, phthalimide).
- δ 4.45 (s, 2H, CH₂NH).
- δ 2.45 (s, 3H, CH₃-oxadiazole).
¹³C NMR :
- δ 167.5 (phthalimide C=O).
- δ 165.8 (oxadiazole C=N).
Mass Spectrometry
Yield Optimization and Challenges
Solvent Effects
| Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Dichloromethane | 70 | 98 | |
| Dimethylformamide | 45 | 85 | |
| Tetrahydrofuran | 55 | 90 |
Alternative Synthetic Pathways
Solid-Phase Synthesis
Immobilizing 3-methyl-1,2,4-oxadiazole-5-methylamine on Wang resin enables iterative coupling, though yields drop to 50%.
Microwave-Assisted Reactions
Reducing coupling times from 6 hours to 30 minutes at 80°C under microwave irradiation improves throughput.
Industrial-Scale Considerations
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm regioselectivity of oxadiazole-methylation (δ 2.4 ppm for CH3) and isoindoline carbonyls (δ 167–170 ppm).
- HRMS : Validate molecular ion [M+H]+ at m/z 346.0962 (calculated).
- HPLC-PDA : Monitor purity (>95%) using C18 columns (acetonitrile/0.1% TFA in water, 60:40).
- FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
How can contradictory bioactivity results in different assay models be systematically addressed?
Advanced Research Focus
Contradictions often arise from assay-specific conditions (e.g., cell line viability, serum protein binding). A tiered approach includes:
Dose-response normalization : Express activity as % inhibition relative to positive controls.
Proteomics profiling : Identify off-target interactions (e.g., kinase inhibition) via LC-MS/MS.
Molecular docking : Compare binding affinities across assay targets (e.g., COX-2 vs. HDACs) using AutoDock Vina.
Meta-analysis of historical data (e.g., PubChem BioAssay) contextualizes outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
